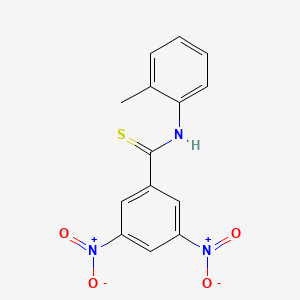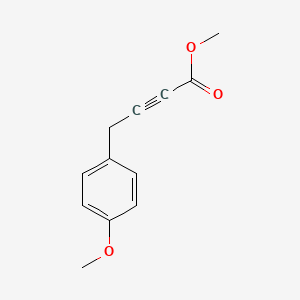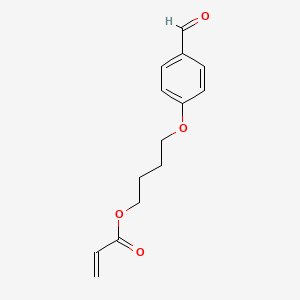
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester is an organic compound with the molecular formula C14H16O4. It is a derivative of acrylic acid and contains a formylphenoxy group attached to a butyl ester chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 4-(4-formylphenoxy)butyl ester typically involves the esterification of acrylic acid with 4-(4-formylphenoxy)butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: 4-(4-carboxyphenoxy)butyl 2-propenoate.
Reduction: 4-(4-hydroxyphenoxy)butyl 2-propenoate.
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of specialty coatings and adhesives
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 4-(4-formylphenoxy)butyl ester depends on its application. In polymerization reactions, the compound undergoes free radical polymerization to form long-chain polymers. The formyl group can participate in various chemical reactions, allowing for further functionalization of the polymer .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, butyl ester: Similar in structure but lacks the formylphenoxy group.
2-Propenoic acid, 4-(4-hydroxyphenoxy)butyl ester: Similar but contains a hydroxy group instead of a formyl group
Uniqueness
2-Propenoic acid, 4-(4-formylphenoxy)butyl ester is unique due to the presence of the formyl group, which allows for additional chemical modifications. This makes it a versatile compound for various applications in materials science and pharmaceuticals .
Propriétés
Numéro CAS |
211913-83-6 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
4-(4-formylphenoxy)butyl prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-2-14(16)18-10-4-3-9-17-13-7-5-12(11-15)6-8-13/h2,5-8,11H,1,3-4,9-10H2 |
Clé InChI |
KNCARXHECHLWHD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


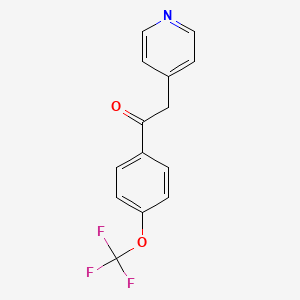
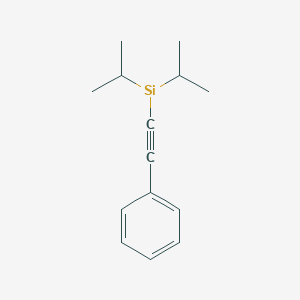
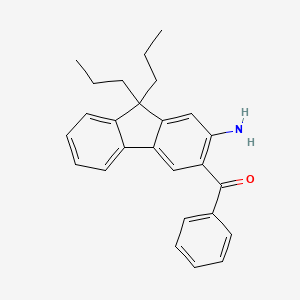
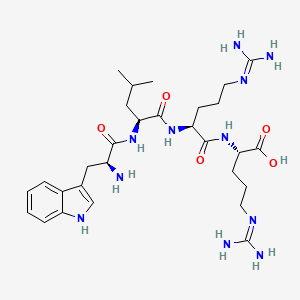
![N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B14245206.png)
![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)
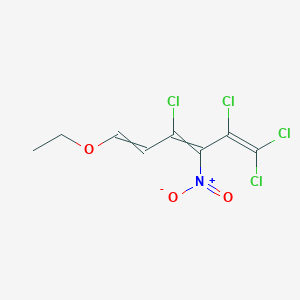
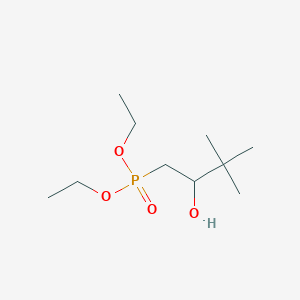
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)

![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)
